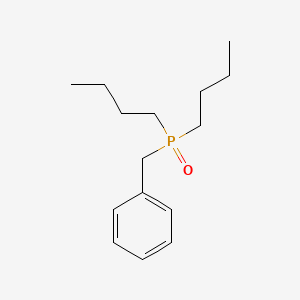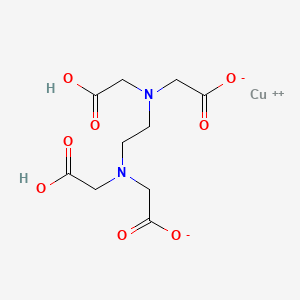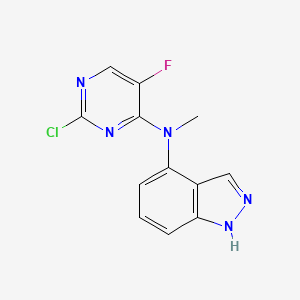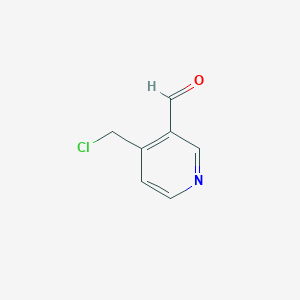
4-(Chloromethyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of nicotinaldehyde, where a chlorine atom is substituted at the 4-position of the methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)nicotinaldehyde typically involves the chloromethylation of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chloromethylation process described above can be scaled up for industrial applications, provided that appropriate safety measures and equipment are in place to handle the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions to form substituted products.
Major Products Formed
Oxidation: 4-(Chloromethyl)nicotinic acid.
Reduction: 4-(Chloromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Chloromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)nicotinaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde and chloromethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinaldehyde: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Methylpyridine: Lacks both the aldehyde and chloromethyl groups, making it less versatile in chemical synthesis.
4-Chloromethylbenzaldehyde: Similar structure but lacks the nitrogen atom in the ring, affecting its chemical properties.
Uniqueness
4-(Chloromethyl)nicotinaldehyde is unique due to the presence of both the aldehyde and chloromethyl groups, which provide a combination of reactivity that is useful in various synthetic applications. The nitrogen atom in the pyridine ring also contributes to its distinct chemical behavior compared to similar compounds.
Propriétés
Numéro CAS |
1196155-49-3 |
|---|---|
Formule moléculaire |
C7H6ClNO |
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
4-(chloromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H,3H2 |
Clé InChI |
BQONFYMVMLKWJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
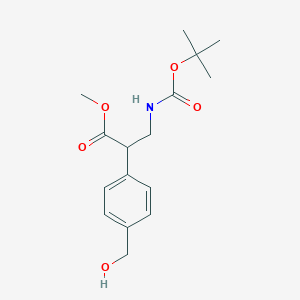
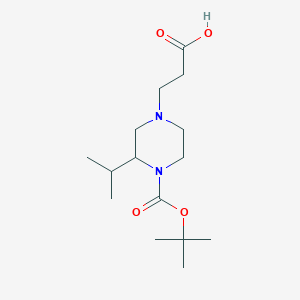
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
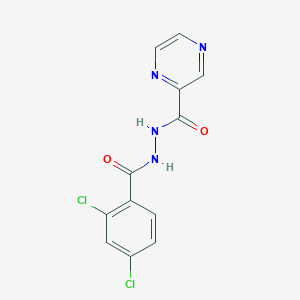
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
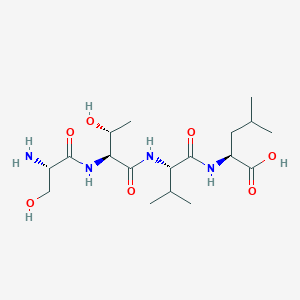

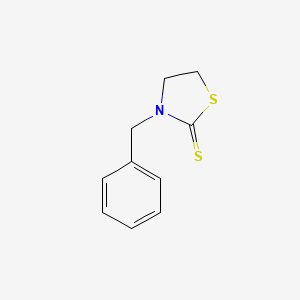

![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
